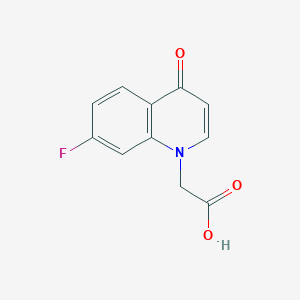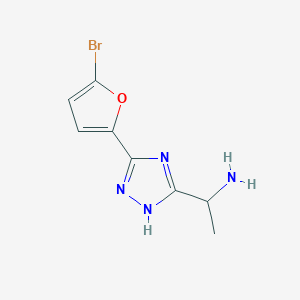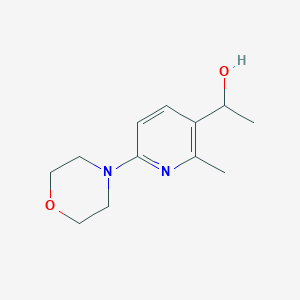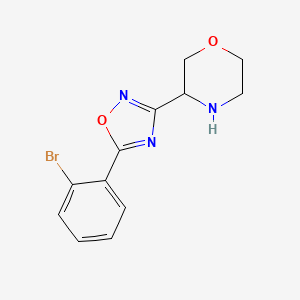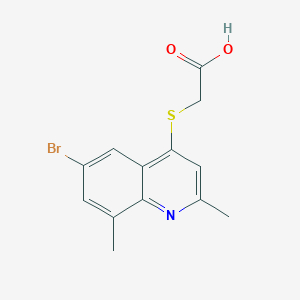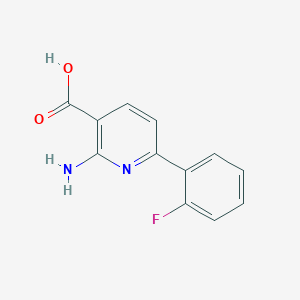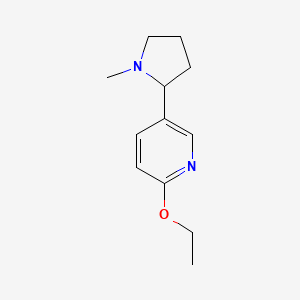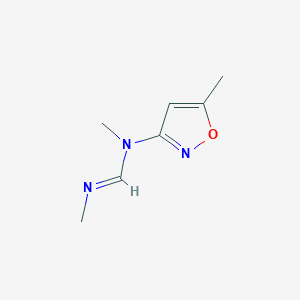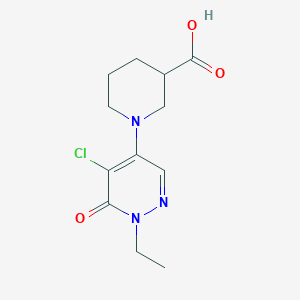
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a chemical compound with the molecular formula C11H17N3O2S. It is known for its applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyridine ring substituted with a sulfonyl group and a methylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine typically involves the reaction of 4-chloropyridine with 4-methylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((4-Methylpiperazin-1-yl)sulfonyl)aniline
- 3-(4-Methylpiperazin-1-yl)aniline
- 4-(3-Methylpiperidin-1-yl)sulfonylaniline
Uniqueness
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring enhances its ability to interact with biological targets, while the sulfonyl group provides stability and reactivity in various chemical reactions. This combination of features makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H16N4O2S |
|---|---|
Poids moléculaire |
256.33 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)sulfonylpyridin-4-amine |
InChI |
InChI=1S/C10H16N4O2S/c1-13-4-6-14(7-5-13)17(15,16)10-8-12-3-2-9(10)11/h2-3,8H,4-7H2,1H3,(H2,11,12) |
Clé InChI |
OMDBOBBKOIETMA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11803037.png)
